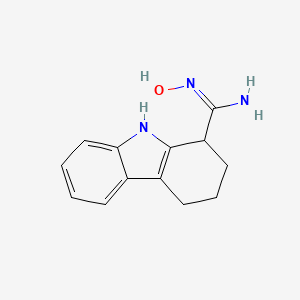

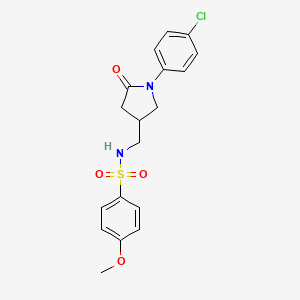

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Descripción general

Descripción

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide, also known as MMB or MMB-CHMINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential for abuse and its potential use in scientific research. MMB is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of THC, the main psychoactive component of marijuana. In

Aplicaciones Científicas De Investigación

Antimicrobial and Antitumor Activities

- N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide derivatives have been studied for their antimicrobial and antitumor properties. A study by Kaya et al. (2017) revealed that certain derivatives exhibited significant in vitro antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. Additionally, these compounds demonstrated antiproliferative activity against human tumor cell lines, including lung and breast cancer cell lines, suggesting potential as chemotherapeutic agents (Kaya et al., 2017).

Synthesis and Reactivity

- The synthesis and reactivity of derivatives involving N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide have been explored. Ghosh et al. (2009) reported on the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones using a similar building block. This study highlights the compound's utility in chemical synthesis, particularly in the context of Julia olefination (Ghosh et al., 2009).

Heterocyclizations

- Research by Savitskii et al. (2008) focused on heterocyclizations involving 1-(Benzothiazol-2-yl)-4-phenylthiosemicarbazide, a compound structurally related to N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide. This study provided insights into the chemical behavior and potential applications of these compounds in the synthesis of various heterocyclic derivatives (Savitskii et al., 2008).

Applications in Photodynamic Therapy

- Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative substituted with a similar compound, exhibiting promising properties for photodynamic therapy, particularly in cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these derivatives make them suitable as Type II photosensitizers (Pişkin et al., 2020).

Potential in Treating Alopecia

- A derivative, 7-methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole, was synthesized and evaluated as an inhibitor of the transforming growth factor-β type I receptor, showing potential as a topical drug for alopecia treatment. This research by Amada et al. (2013) suggests potential dermatological applications (Amada et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neuronal signaling .

Mode of Action

N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide acts as a positive allosteric modulator of the M4 receptor . This means it enhances the receptor’s response to its natural ligand, acetylcholine. It does this by binding to a site on the receptor that is distinct from the acetylcholine binding site, causing a conformational change that increases the receptor’s affinity for acetylcholine .

Biochemical Pathways

The activation of the M4 receptor by acetylcholine is known to regulate a diverse set of physiological actions

Pharmacokinetics

N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide has been found to have excellent in vivo pharmacokinetic properties. It has a low intravenous clearance rate (11.6 mL/min/kg) and shows excellent brain exposure . One hour after a 10 mg/kg oral dose, the concentration of the compound in the brain was found to be 10.3 µM, indicating good bioavailability .

Result of Action

The activation of the M4 receptor by N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide leads to an enhanced response to acetylcholine, as evidenced by a 14.6-fold leftward shift of the agonist concentration-response curve . This suggests that the compound could potentially enhance cholinergic signaling in the brain, which could have various effects depending on the specific neural circuits involved.

Propiedades

IUPAC Name |

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-11-8-9-13(22-2)15-16(11)24-17(18-15)20-19-14(21)10-23-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDZKOPKVNSNSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801325536 | |

| Record name | N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824057 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |

CAS RN |

851987-89-8 | |

| Record name | N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2426505.png)

![1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one](/img/structure/B2426512.png)

![2-methoxy-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B2426513.png)

![N-(3,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2426517.png)

![Benzo[d]thiazol-6-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2426519.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-[(4-methylphenyl)sulfamoyl]benzoate](/img/structure/B2426520.png)

![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride](/img/structure/B2426524.png)